4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a dihydrobenzo[dioxin] moiety, and a piperazine carboxamide group, making it a subject of interest for chemists and pharmacologists.
Mechanism of Action
- The benzylpiperazine (BZP) moiety suggests possible interactions with neurotransmitter systems, particularly serotonin receptors. BZP has amphetamine-like actions on the serotonin reuptake transporter, leading to increased serotonin concentrations in the extracellular fluids surrounding cells and activation of serotonin receptors .
Target of Action
Biochemical Analysis
Cellular Effects
The cellular effects of 4-Benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide are also not fully understood. It’s known that the compound has shown potential as an antibacterial agent against B. subtilis and E. coli . It’s believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the dihydrobenzo[dioxin] moiety, which is then coupled with a piperazine derivative. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dihydrobenzo[dioxin] moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for developing drugs targeting neurological disorders.
Industry: It can be used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[dioxin] and piperazine carboxamides. For example:
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-bromobenzenesulfonamide: Used as a therapeutic agent for Alzheimer’s disease.
N-substituted-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamides: Exhibits antibacterial properties.
The uniqueness of 4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c29-23-14-19(17-28(23)20-6-7-21-22(15-20)32-13-12-31-21)25-24(30)27-10-8-26(9-11-27)16-18-4-2-1-3-5-18/h1-7,15,19H,8-14,16-17H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZXEKSHSSLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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